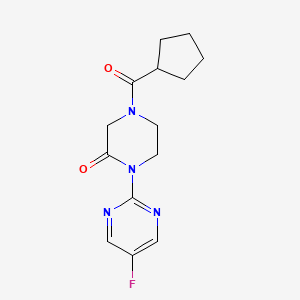
Lenalidomide-acetylene-C5-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-acetylene-C5-COOH, also known as compound 43, is a Lenalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTAC .
Synthesis Analysis
The synthesis of this compound involves a process where it can be connected to the ligand for protein by a linker to form PROTAC . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . A new green approach for the synthesis of lenalidomide has been found, which is amenable for scaling up to industrial scale .
Molecular Structure Analysis
The molecular weight of this compound is 382.41 and its formula is C21H22N2O5 . It is a click chemistry reagent, containing an Alkyne group .
Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Physical And Chemical Properties Analysis
This compound is a solid, off-white to light yellow compound . It is highly soluble in DMSO .
科学的研究の応用
Analytical Method Development
A study by L. M. Reddy et al. (2012) established a chromatographic method for determining lenalidomide and related substances. This method is suitable for stability studies and is validated for linearity, accuracy, precision, ruggedness, and robustness, indicating its potential for monitoring lenalidomide and its derivatives.
Ubiquitination and Degradation in MDS
J. Krönke et al. (2015) Krönke, J., Fink, E., Hollenbach, P., Macbeth, K., Hurst, S. N., Udeshi, N., Chamberlain, P., Mani, D., Man, H., Gandhi, A., Svinkina, T., Schneider, R., McConkey, M., Järås, M., Griffiths, E., Wetzler, M., Bullinger, L., Cathers, B., Carr, S., Chopra, R., & Ebert, B. (2015) found that lenalidomide induces ubiquitination and degradation of CK1α by the E3 ubiquitin ligase CUL4–RBX1–DDB1–CRBN. This finding provides insight into the therapeutic window of lenalidomide in myelodysplastic syndrome (MDS) with deletion of chromosome 5q.
Mechanism of Action in Hematological Malignancies
V. Kotla et al. (2009) Kotla, V., Goel, S., Nischal, S., Heuck, C., Vivek, K., Das, B., & Verma, A. (2009) explored lenalidomide's mechanism of action in various hematological and solid malignancies. They highlighted its immunomodulatory effects and signal transduction impacts, thereby explaining its efficacy in subsets of MDS.
Synthesis of Lenalidomide Analogs
Donghuai Xiao et al. (2020) Xiao, D., Wang, Y., Wang, H.-L., Zhou, Y., Li, J., Lu, W., & Jin, J. (2020) designed and synthesized novel lenalidomide analogs with significant bioactivity, demonstrating a new strategy for C-4 derivatization of lenalidomide. This research contributes to the discovery of potential antitumor compounds in pharmaceutical research.
Structural Basis of Lenalidomide-Induced Degradation
G. Petzold et al. (2016) Petzold, G., Fischer, E. S., & Thomä, N. H. (2016) provided insights into how lenalidomide alters the specificity of CRL4CRBN ubiquitin ligase for degrading specific proteins, offering a mechanistic explanation for its selective efficacy in del(5q) MDS therapy.
Immunomodulation in Multiple Myeloma
A study by K. Noonan et al. (2012) Noonan, K., Rudraraju, L., Ferguson, A. K., Emerling, A., Pasetti, M., Huff, C., & Borrello, I. (2012) revealed that lenalidomide can augment vaccine responses and endogenous antitumor immunity in patients with multiple myeloma, suggesting its potential as an adjuvant for cancer and infectious vaccines.
Solid Phase Transformations
Ramanaiah Chennuru et al. (2017) Chennuru, R., Muthudoss, P., Voguri, R., Ramakrishnan, S., Vishweshwar, P., Babu, R., & Mahapatra, S. (2017) reported on polymorph screening of lenalidomide, revealing various forms and associated solid state phase transformations. This study enhances understanding of the physical properties of lenalidomide and its derivatives.
作用機序
Safety and Hazards
Lenalidomide-acetylene-C5-COOH may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
将来の方向性
Lenalidomide, thalidomide, and pomalidomide share a novel pharmacologic mechanism of action . The drugs bind to an E3 ubiquitin ligase complex and modulate its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins . This mechanism highlights many new opportunities for future research . In the future, modulation of ubiquitin ligase function may enable us to target previously “undruggable” proteins .
特性
IUPAC Name |
8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-18-12-11-17(20(27)22-18)23-13-16-14(8-6-9-15(16)21(23)28)7-4-2-1-3-5-10-19(25)26/h6,8-9,17H,1-3,5,10-13H2,(H,25,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYFKFKQSNARRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2627500.png)
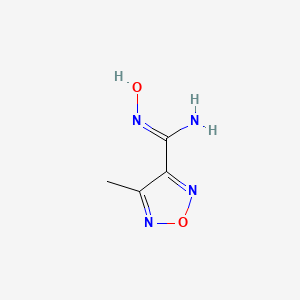
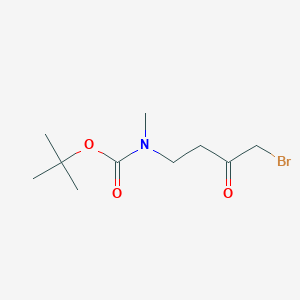
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)
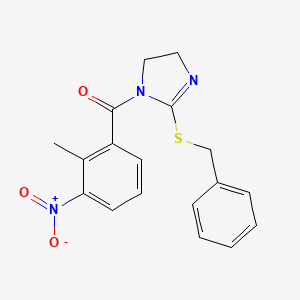
![Ethyl 5-(2-chloropropanoyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)
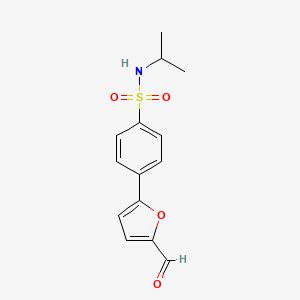
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2627512.png)
![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)
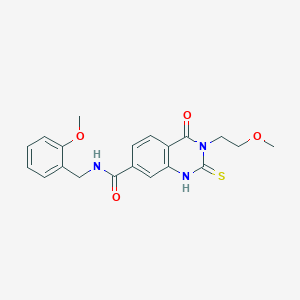

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)
